5-Bromo-2-fluorotoluene: A Technical Guide for Researchers and Drug Development Professionals
5-Bromo-2-fluorotoluene: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 51437-00-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 5-Bromo-2-fluorotoluene. This versatile fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering a unique combination of reactivity and structural features.
Core Chemical and Physical Properties
5-Bromo-2-fluorotoluene is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.[1][2][3][4][5]
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrF |
| Molecular Weight | 189.02 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Density | 1.52 g/mL |
| Refractive Index (n20D) | 1.53 |
| Boiling Point | 94-95 °C (50 mmHg) |
| Flash Point | 73 °C (163.4 °F) - closed cup |
| Solubility | Insoluble in water |
Table 2: Identification and Registration
| Identifier | Value |
| CAS Number | 51437-00-4 |
| PubChem CID | 123527 |
| EC Number | 257-202-9 |
| MDL Number | MFCD00000343 |
| InChI Key | VXKYOKPNAXNAFU-UHFFFAOYSA-N |
| SMILES | Cc1cc(Br)ccc1F |
Spectroscopic Data
The structural elucidation of 5-Bromo-2-fluorotoluene is supported by various spectroscopic techniques. The following table summarizes key spectral information.
Table 3: Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| Infrared (IR) Spectroscopy | Neat capillary cell FTIR data available. |
| Mass Spectrometry (MS) | GC-MS data available with major m/z peaks at 109, 188, and 190. |
Safety and Handling
5-Bromo-2-fluorotoluene is classified as an irritant and a combustible liquid. Appropriate personal protective equipment (PPE), including eye protection and gloves, should be used when handling this compound. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.[2][6][7]
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Experimental Protocols
5-Bromo-2-fluorotoluene is a versatile intermediate that can be utilized in a variety of organic transformations. Below are representative experimental protocols for key reactions.
Synthesis of 5-Bromo-2-fluorotoluene (General Method for Isomer)
Materials:
-
Toluene
-
Boron trifluoride (TFB)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon R 113)
-
Water
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10% Sodium nitrite aqueous solution
-
30% Calcium chloride aqueous solution
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve the corresponding aromatic starting material (4 mmol) in Freon R 113 (4.1 mL) and cool the solution to -25 °C.
-
Slowly add the TFB (2 mmol) to the solution with vigorous stirring.
-
Remove the cooling bath and stir the reaction mixture at 45 °C for 5 hours.
-
Upon completion, treat the reaction mixture with water and filter to remove the metal fluoride precipitate.
-
Treat the liquid phase with 10% aqueous sodium nitrite solution to remove trace bromine, followed by 30% aqueous calcium chloride solution to remove fluoride anions.
-
Separate the organic phase and evaporate the Freon R 113.
-
Purify the resulting product by flash chromatography on silica gel using a hexane:ethyl acetate solvent mixture as the eluent.
Suzuki-Miyaura Coupling (General Protocol)
The bromine atom in 5-Bromo-2-fluorotoluene provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Materials:
-
5-Bromo-2-fluorotoluene
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add 5-Bromo-2-fluorotoluene, the arylboronic acid, and the base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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Add the palladium catalyst to the mixture.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: A Case Study with MEK Inhibitors
Halogenated aromatic compounds are crucial building blocks in the synthesis of many pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 5-Bromo-2-fluorotoluene and its derivatives are valuable intermediates in the synthesis of complex drug molecules, particularly kinase inhibitors.
A prominent example is the synthesis of Trametinib (GSK1120212), a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[8][9] While the direct synthesis of Trametinib does not start from 5-bromo-2-fluorotoluene, a key intermediate in its synthesis is 2-fluoro-4-iodoaniline. A plausible synthetic route to this intermediate can be envisioned starting from a derivative of 5-bromo-2-fluorotoluene, highlighting the utility of this class of compounds.
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Dysregulation of this pathway, often due to mutations in genes like BRAF and RAS, is a hallmark of many cancers. Trametinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, thereby blocking downstream signaling to ERK and inhibiting tumor cell growth.[8][9]
Conclusion
5-Bromo-2-fluorotoluene is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for a range of chemical transformations, making it a key starting material for the synthesis of complex molecules, including potent kinase inhibitors. A thorough understanding of its properties, reactivity, and potential applications, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential in their programs.
References
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
